Cyclohexylamine

Descripción

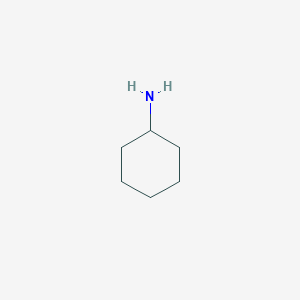

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZNILMFXTMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N, Array | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023996 | |

| Record name | Cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellow liquid. | |

CAS No. |

108-91-8 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cyclohexylamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyclohexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6GH4W7AEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GXAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Cyclohexylamine chemical structure and bonding angles

An In-Depth Technical Guide to the Chemical Structure and Bonding Angles of Cyclohexylamine

Introduction

This compound (C₆H₁₁NH₂), known systematically as cyclohexanamine, is a primary aliphatic amine that serves as a vital intermediate in a multitude of industrial applications, from the synthesis of vulcanization accelerators and corrosion inhibitors to the production of pharmaceuticals and artificial sweeteners.[1][2] Its chemical behavior, reactivity, and utility are fundamentally dictated by its three-dimensional structure. Unlike simple acyclic amines, the stereochemistry of this compound is constrained by the cyclohexane ring, which preferentially adopts a low-energy "chair" conformation to minimize ring strain.[3][4] This guide provides a detailed examination of the conformational landscape of this compound, its precise molecular geometry, and the subtle interplay of steric and electronic forces that define its bond angles.

The Conformational Landscape: Equatorial and Axial Isomers

The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of approximately 109.5° and relieve the torsional strain that would arise from eclipsed bonds in a planar arrangement, the ring puckers into several conformations.[3][5][6] The most stable of these is the chair conformation, which is free of both angle and torsional strain.[4] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six bonds oriented vertically, parallel to the principal axis of the ring, alternating above and below the ring's plane.[7][8][9]

-

Equatorial (e): Six bonds located around the "equator" of the ring, pointing outwards from the perimeter.[7][8][9]

These two chair conformations can rapidly interconvert through a process known as a "ring flip." During this process, all axial positions become equatorial, and all equatorial positions become axial.[3][10]

For a monosubstituted cyclohexane like this compound, the ring flip results in two distinct conformational isomers (conformers): one with the amino group in an equatorial position and one with it in an axial position.

Caption: Conformational equilibrium of this compound via ring flip.

These two conformers are not energetically equivalent. The equatorial conformer is significantly more stable than the axial conformer. This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations.[11] The A-value for an amino (-NH₂) group is approximately 1.2 to 1.4 kcal/mol, indicating a strong preference for the equatorial position.[12] This energy difference arises primarily from steric hindrance in the axial conformer, where the amino group comes into close proximity with the axial hydrogens on carbons 3 and 5 (relative to the C-N bond at C1). This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the axial conformation.[13]

Molecular Geometry and Bonding Parameters

The geometry of this compound is defined by the sp³ hybridization of its carbon and nitrogen atoms. While ideal sp³ hybridization predicts tetrahedral bond angles of 109.5°, the actual angles in both the equatorial and axial conformers deviate from this value due to the constraints of the cyclic structure and steric interactions.

Computational studies, particularly those using Density Functional Theory (DFT), provide highly accurate predictions of these molecular parameters.[14] The analysis reveals subtle but significant differences in bond angles between the two conformers, reflecting the distinct steric environments.

Quantitative Analysis of Bond Angles

The following table summarizes key bond angles for the equatorial and axial conformers of this compound, as determined by DFT calculations. These values illustrate the structural distortions induced by the position of the amino group.

| Bond Angle | Equatorial Conformer (°) | Axial Conformer (°) | Ideal sp³ Angle (°) | Primary Influencing Factors |

| C-C-C (in ring) | ~111.1 - 111.7 | ~111.4 - 112.0 | 109.5 | Ring puckering in the chair conformation to relieve strain. |

| C-C-N | ~110.8 | ~109.5 | 109.5 | Steric repulsion between the -NH₂ group and adjacent ring hydrogens influences this angle. |

| H-N-H | ~106.0 | ~106.0 | 109.5 | The lone pair on the nitrogen atom compresses the H-N-H angle, a characteristic feature of amines. |

| C-N-H | ~110.5 | ~111.0 | 109.5 | Interaction with the molecular framework and the electronic effect of the nitrogen lone pair. |

| H-C-H (in ring) | ~107.5 - 108.0 | ~107.5 - 108.0 | 109.5 | Slight compression from the ideal tetrahedral angle due to the constraints of the six-membered ring. |

Note: The values presented are representative figures derived from computational studies and may vary slightly depending on the theoretical model and basis set used.[14]

The C-C-C angles within the ring are consistently larger than 109.5°, a hallmark of the cyclohexane chair conformation which flattens slightly to optimize its geometry.[3] In the axial conformer, steric strain from 1,3-diaxial interactions can cause minor elongations of adjacent bonds and slight adjustments in angles to minimize repulsive forces. The H-N-H angle is significantly smaller than the ideal tetrahedral angle, a direct consequence of the greater spatial requirement of the non-bonding lone pair on the nitrogen atom, as predicted by VSEPR theory.

Methodologies for Structural Elucidation

The precise determination of this compound's structure relies on a combination of experimental techniques and computational modeling. Each approach provides unique insights into the molecule's geometry.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in their free state, devoid of intermolecular forces present in crystals or solutions.[15]

Step-by-Step Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules.[15]

-

Diffraction Pattern Generation: Since the molecules are randomly oriented in the gas phase, the scattering produces a diffraction pattern of concentric rings on a detector. The intensity of these rings varies as a function of the scattering angle.

-

Data Analysis: The total scattering intensity is analyzed to extract the molecular scattering component. This component contains information about the distances between all pairs of atoms in the molecule.

-

Structural Refinement: A theoretical model of the molecular geometry (bond lengths, bond angles, and torsional angles) is constructed. The internuclear distances calculated from this model are used to generate a theoretical scattering curve. This model is then refined iteratively by least-squares fitting until the theoretical curve matches the experimental data, yielding the final molecular structure.[15][16]

Computational Protocol: Geometry Optimization

Computational chemistry provides a theoretical route to determine the lowest-energy structure of a molecule. Geometry optimization is a fundamental procedure used to locate energy minima on the potential energy surface.[17][18]

Caption: Workflow for computational geometry optimization.

Step-by-Step Workflow:

-

Construct Initial Geometry: An approximate 3D structure of the desired this compound conformer (equatorial or axial) is built using molecular modeling software.

-

Select Theoretical Method: A computational method and basis set are chosen (e.g., Density Functional Theory with the B3LYP functional and a 6-31G(d) basis set).[14] This choice determines how the electronic energy of the molecule is calculated.

-

Energy and Gradient Calculation: The algorithm calculates the total energy of the initial geometry and the gradient of the energy with respect to the positions of all atoms. The gradient represents the net force acting on each atom.[19]

-

Iterative Minimization: Based on the calculated forces, the algorithm adjusts the atomic coordinates in a direction that lowers the overall energy.[20]

-

Convergence: Steps 3 and 4 are repeated iteratively. The optimization is considered complete, or "converged," when the forces on the atoms and the change in energy between steps fall below a predefined threshold. At this point, the molecule is at a local energy minimum on the potential energy surface.[17]

-

Analysis: The final coordinates provide precise bond lengths and angles for the stable conformer. A subsequent frequency calculation is typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

Conclusion

The structure of this compound is a classic example of conformational isomerism in a substituted cyclohexane. Its geometry is dominated by the stability of the chair conformation, with a strong energetic preference for the equatorial placement of the amino group to avoid destabilizing 1,3-diaxial interactions. While approximating the ideal tetrahedral geometry of sp³ hybridized centers, the bond angles in both equatorial and axial conformers exhibit distinct deviations. These variations are a direct result of the interplay between the inherent puckering of the cyclohexane ring, steric hindrance, and the electronic influence of the nitrogen atom's lone pair. A comprehensive understanding of this detailed molecular architecture, achieved through a synergy of experimental techniques like gas-phase electron diffraction and powerful computational methods, is paramount for predicting its reactivity and designing new molecules for advanced applications in science and industry.

References

- Vertex AI Search. (n.d.). This compound (C6H13N) properties. Retrieved January 8, 2026.

- Chemcess. (2024, August 14). This compound: Properties, Reactions, Production And Uses.

- ChemicalBook. (n.d.). This compound | 108-91-8. Retrieved January 8, 2026.

- Ataman Kimya A.Ş. (n.d.). This compound. Retrieved January 8, 2026.

- Ataman Kimya. (n.d.). This compound (CHA). Retrieved January 8, 2026.

- CORE. (n.d.). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. Retrieved January 8, 2026.

- ResearchGate. (n.d.). Chemical structures of this compound derivatives (hydrochloride salts). Retrieved January 8, 2026.

- Ataman Kimya. (n.d.). This compound | -. Retrieved January 8, 2026.

- ChemicalBook. (n.d.). This compound synthesis. Retrieved January 8, 2026.

- Study.com. (n.d.). Ring Flips & Chair Conformations | Overview & Examples. Retrieved January 8, 2026.

- ResearchGate. (2025, August 6).

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- National Institute of Standards and Technology. (n.d.). This compound - NIST WebBook. Retrieved January 8, 2026.

- Wikipedia. (n.d.). A value. Retrieved January 8, 2026.

- Michigan State University Department of Chemistry. (n.d.).

- University of California, San Francisco. (n.d.). Computational Chemistry. Retrieved January 8, 2026.

- Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved January 8, 2026.

- MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved January 8, 2026.

- Wiley Online Library. (n.d.).

- Computational Chemistry from Laptop to HPC. (n.d.). Optimization methods. Retrieved January 8, 2026.

- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved January 8, 2026.

- Bar-Ilan University. (2009).

- Chemistry LibreTexts. (2022, September 21). 4.

- YouTube. (2025, February 7).

- BenchChem. (2025).

- Wikipedia. (n.d.). Gas electron diffraction. Retrieved January 8, 2026.

- Chemistry LibreTexts. (2022, September 24). 4.

- Chemistry LibreTexts. (2022, September 24). 4.

- OSTI.GOV. (n.d.). Ultrafast Imaging of Molecules with Electron Diffraction. Retrieved January 8, 2026.

- Chemistry Steps. (n.d.). Ring Flip of Chair Conformations with Practice Problems. Retrieved January 8, 2026.

- YouTube. (2024, June 26). Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction.

- ACS Publications. (2025, March 31). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.

- National Institutes of Health. (2010, April 10). X-ray Crystallography of Chemical Compounds.

- Master Organic Chemistry. (2014, April 18).

Sources

- 1. webqc.org [webqc.org]

- 2. atamankimya.com [atamankimya.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ring Flips & Chair Conformations | Overview & Examples | Study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stereoisomers [www2.chemistry.msu.edu]

- 8. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ring Flip of Chair Conformations with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. A value - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fiveable.me [fiveable.me]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. mason.gmu.edu [mason.gmu.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 20. storion.ru [storion.ru]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexylamine

This guide provides a comprehensive overview of the core physical and chemical properties of cyclohexylamine, tailored for researchers, scientists, and professionals in drug development. The information presented herein is intended to support laboratory applications, synthetic strategy, and safety considerations.

Molecular Structure and Core Physicochemical Parameters

This compound, with the chemical formula C₆H₁₃N, is a primary aliphatic amine.[1] Its structure consists of a cyclohexane ring bonded to an amino group.[2] This configuration imparts a unique combination of properties, distinct from its aromatic analog, aniline.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

The fundamental physicochemical properties of this compound are summarized in the table below, providing a critical baseline for its handling, application, and analysis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 99.17 g/mol | [3] |

| Appearance | Clear, colorless to yellowish liquid | [3][4] |

| Odor | Strong, fishy, amine odor | [4] |

| Melting Point | -17.7 °C (0.1 °F; 255.5 K) | [4] |

| Boiling Point | 134.5 °C (274.1 °F; 407.6 K) | [4] |

| Density | 0.8647 g/cm³ | [4] |

| Flash Point | 27 °C (80.6 °F) (closed cup) | [5] |

| Autoignition Temperature | 293 °C (559.4 °F) | [5] |

| pKa of Conjugate Acid | 10.64 - 10.66 | [6][7] |

| Solubility in Water | Miscible | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.49 | [3] |

Spectroscopic Profile: A Tool for Identification and Characterization

Spectroscopic analysis is fundamental to the confirmation of this compound's identity and purity.

Infrared (IR) Spectroscopy

Primary amines like this compound exhibit characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ region of the IR spectrum.[8][9] Typically, two bands are observed, corresponding to symmetric and asymmetric stretching modes.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the hydrogens on the carbon adjacent to the nitrogen atom are deshielded and appear at a downfield chemical shift compared to other alkane hydrogens.[8][9] The N-H protons often present as a broad signal, and their chemical shift can be concentration-dependent.[8][10] In ¹³C NMR, the carbon atom bonded to the amino group is deshielded and absorbs at a downfield position relative to the other ring carbons.[8][10]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at an m/z of 99.[6] Common fragmentation patterns include the loss of an amino group.[6]

Chemical Properties and Reactivity

As a primary aliphatic amine, this compound exhibits characteristic reactivity, making it a versatile intermediate in organic synthesis.

Basicity

With a pKa of its conjugate acid around 10.6, this compound is a weak base, but it is significantly more basic than its aromatic counterpart, aniline.[4] This basicity is a key factor in its use as a corrosion inhibitor and in the synthesis of various salts. It readily reacts with acids in exothermic reactions to form salts.[11]

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes this compound a good nucleophile. It readily participates in a variety of reactions, including:

-

Acylation: Reacts with acid chlorides and anhydrides to form amides.[1]

-

Alkylation: Undergoes alkylation with alkyl halides.[1]

-

Condensation Reactions: Reacts with aldehydes and ketones to form imines.

Diagram 2: Representative Reactions of this compound

Caption: Common reaction pathways for this compound.

Synthesis and Manufacturing

Industrially, this compound is primarily produced through two main routes:

-

Catalytic Hydrogenation of Aniline: This is a widely used method where aniline is hydrogenated at elevated temperatures and pressures using catalysts such as nickel or cobalt.[12]

-

Alkylation of Ammonia with Cyclohexanol: In this process, cyclohexanol is reacted with ammonia.[4][12]

Other synthesis methods include the catalytic ammonolysis of cyclohexanone and the reduction of nitrocyclohexane.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in various applications, particularly in the pharmaceutical and chemical industries.

-

Pharmaceutical Synthesis: It serves as a precursor for a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[4] It is also a key intermediate in the synthesis of some sulfonamide hypoglycemics.[4]

-

Corrosion Inhibition: this compound is an effective corrosion inhibitor, particularly in boiler water treatment systems.[6]

-

Rubber Chemicals: It is a precursor to sulfenamide-based reagents used as accelerators in the vulcanization of rubber.[4]

-

Artificial Sweeteners: Some sweeteners, notably cyclamate, are derived from this compound.

Safety and Handling

This compound is a corrosive and flammable liquid that requires careful handling.[5][13]

Table 2: Safety and Hazard Information for this compound

| Hazard | Description | Source(s) |

| Flammability | Flammable liquid and vapor. | [5][13] |

| Corrosivity | Causes severe skin burns and eye damage. | [5][13] |

| Toxicity | Harmful if swallowed and toxic in contact with skin. | [5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [5][14] |

| Inhalation Hazard | Vapors can irritate the respiratory system. | [3] |

Experimental Protocol: Neutralization Assay for Basicity Determination

This protocol outlines a standard acid-base titration to determine the concentration of a this compound solution.

Materials:

-

This compound solution of unknown concentration

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter or a suitable indicator (e.g., methyl orange)

-

Buret, beaker, magnetic stirrer, and stir bar

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Add a few drops of the chosen indicator or insert the probe of a calibrated pH meter.

-

Fill the buret with the standardized HCl solution and record the initial volume.

-

Slowly titrate the this compound solution with the HCl, stirring continuously.

-

Record the volume of HCl added at the endpoint, indicated by a color change of the indicator or the equivalence point on the pH curve.

-

Calculate the concentration of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the this compound solution, and M₂ and V₂ are the molarity and volume of the HCl solution.

Diagram 3: Experimental Workflow for Titration

Caption: Step-by-step workflow for the titration of this compound.

Conclusion

This compound is a foundational chemical with a well-defined set of physical and chemical properties that make it indispensable in various industrial and research settings. A thorough understanding of its reactivity, spectroscopic profile, and safety considerations is crucial for its effective and safe utilization.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, this compound.

- Wikipedia. (n.d.). This compound.

- Ataman Kimya. (n.d.). This compound.

- Solubility of Things. (n.d.). This compound.

- Chemcess. (2024, August 14). This compound: Properties, Reactions, Production And Uses.

- Nexchem Ltd. (2022, February 16). SAFETY DATA SHEET - this compound.

- United States Department of Agriculture. (n.d.). This compound.

- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). This compound.

- Teget Kimya. (n.d.). This compound.

- IUCr Journals. (n.d.). The crystal structure of this compound hydrochloride.

- Rupa Health. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of this compound.

- Thames River Chemical Corp. (2017, July 4). SAFETY DATA SHEET - this compound.

- Shenyang East Chemical Science-Tech Co., Ltd. (2022, December 12). Production process of this compound.

- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.

- The Rector and Visitors of the University of Virginia. (n.d.). Safety Data Sheet.

- Google Patents. (n.d.). CN1900049A - Synthetic method for this compound.

- Polyurethane catalyst. (2024, September 4). This compound plays a key role in multiple industries.

- Meru Chem Pvt. Ltd. (n.d.). This compound 05.

- vCalc. (2021, August 10). pKa of this compound.

- Polyurethane catalyst. (2024, December 20). significance of this compound as an intermediate in organic synthesis and derivative development.

- Ataman Kimya. (n.d.). This compound.

- Polyurethane catalyst. (2024, September 25). This compound Industry News: Key Ingredients Driving Chemical Product Innovation.

- Polyurethane catalyst. (2025, October 22). This compound: an important industrial raw material.

- Shandong Taihe Water Treatment Technologies CO Ltd. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7514, N-Methylthis compound.

- National Institute of Standards and Technology. (n.d.). This compound - the NIST WebBook.

Sources

- 1. chemcess.com [chemcess.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. webqc.org [webqc.org]

- 7. pKa of this compound [vcalc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. This compound | Rupa Health [rupahealth.com]

An In-Depth Technical Guide to the pKa and Basicity of Cyclohexylamine for Researchers and Drug Development Professionals

Executive Summary

Cyclohexylamine, a primary aliphatic amine, serves as a crucial structural motif in numerous pharmaceuticals and industrial chemicals. Its basicity, quantified by the pKa of its conjugate acid, is a pivotal physicochemical parameter that dictates its behavior in physiological and formulation environments. This guide provides a comprehensive analysis of the electronic and structural factors governing this compound's basicity, placing it in context with other key amines like aniline and piperidine. Furthermore, it details a robust experimental workflow for the precise determination of its pKa via potentiometric titration, offering insights into the practical application of this data in drug discovery and development to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Introduction: The Significance of Amine Basicity in a Molecular Context

In the landscape of medicinal chemistry and drug development, the ionization state of a molecule is a cornerstone property that profoundly influences its biological activity and developability.[1][2] Amines are one of the most prevalent functional groups in pharmaceuticals, and their ability to accept a proton (i.e., their basicity) is critical.[3] this compound (C₆H₁₁NH₂), a primary aliphatic amine, represents a fundamental scaffold whose physicochemical properties provide a valuable reference point for understanding more complex molecules.[4][5]

1.1. Fundamental Concepts: pKa and Basicity

Basicity refers to the ability of a compound to accept a proton (H⁺). For an amine (R-NH₂), this process is an equilibrium reaction in water, forming its conjugate acid, the ammonium ion (R-NH₃⁺).

The strength of a base is quantified by the base dissociation constant, K_b_ . However, it is more common and convenient in the pharmaceutical sciences to describe the basicity of an amine by referring to the acid dissociation constant, K_a_ , of its conjugate acid.[6] The pKa is the negative logarithm of the K_a_ and provides a direct measure of the conjugate acid's strength.[7]

The relationship is inverse: a stronger base will have a weaker conjugate acid , which corresponds to a higher pKa value .[8] The pKa and pKb values are related by the ion product of water (pKw ≈ 14 at 25°C):

Therefore, a high pKa for the conjugate acid signifies a strong base. This compound's conjugate acid, cyclohexylammonium, has a pKa of approximately 10.64, indicating it is a relatively strong base.[11][12]

1.2. Why pKa Matters in Drug Discovery

The pKa of a drug candidate is a non-negotiable parameter that dictates its behavior at the varied pH environments of the human body (e.g., stomach pH ~1.5-3.5, blood pH ~7.4).[2] This ionization state directly impacts:

-

Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and administration.[1][2]

-

Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and better able to cross biological membranes, a key step in absorption.[1][13]

-

Target Binding: Ionizable groups can form critical salt-bridge or hydrogen-bond interactions with biological targets, influencing potency.[14]

-

ADMET Properties: Ionization affects plasma protein binding, volume of distribution, and susceptibility to off-target interactions (e.g., hERG channel inhibition).[3][13][14]

Understanding the pKa of a moiety like this compound allows medicinal chemists to tune the overall properties of a drug molecule to achieve the desired therapeutic profile.[3]

Physicochemical and Basicity Profile of this compound

This compound is a colorless to yellowish liquid with a characteristic fishy, amine odor.[4][11][15] It is miscible with water and many organic solvents.[12][16] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Cyclohexanamine | [4] |

| Molecular Formula | C₆H₁₃N | [4] |

| Molecular Weight | 99.17 g/mol | [4][11] |

| pKa (of conjugate acid) | 10.64 - 10.66 | [8][11][12][15][16] |

| pKb | 3.34 - 3.36 | [17][18] |

| Appearance | Clear to yellowish liquid | [4][11] |

| Solubility in Water | Miscible | [12][16] |

Deconstructing Basicity: A Comparative Analysis

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[19][20] Factors that increase the electron density on the nitrogen enhance its basicity, while factors that decrease it have the opposite effect.[21][22][23]

Caption: Key electronic and structural factors that modulate the basicity of amines.

3.1. Electronic Effects: this compound vs. Ammonia

This compound is significantly more basic (pKb ≈ 3.3) than ammonia (pKb ≈ 4.75).[17] This is due to the positive inductive effect (+I) of the cyclohexyl group.[6][20] The alkyl carbon framework donates electron density towards the more electronegative nitrogen atom. This increase in electron density makes the nitrogen's lone pair more available for protonation, thereby increasing basicity.[19][23]

3.2. Structural Comparisons: The Impact of the Ring System

To fully appreciate the basicity of this compound, it is instructive to compare it with its aromatic and heterocyclic analogs.

| Compound | Structure | Class | pKa of Conjugate Acid | Basicity | Key Influencing Factor |

| Piperidine | C₅H₁₁N | Secondary Aliphatic | ~11.1 | Strongest | Two activating +I alkyl groups |

| This compound | C₆H₁₃N | Primary Aliphatic | ~10.6 | Strong | One activating +I alkyl group |

| Aniline | C₆H₇N | Primary Aromatic | ~4.6 | Very Weak | Resonance delocalization |